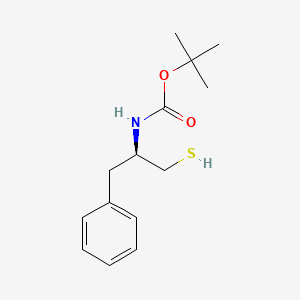

(r)-2-benzyl-2-n-bocamino-ethyl thiol

説明

特性

IUPAC Name |

tert-butyl N-[(2R)-1-phenyl-3-sulfanylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBYEBRVJRDWPB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with ®-1-mercapto-3-phenylpropan-2-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The thiol group (-SH) in ®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols, amines.

Substitution: Various carbamate derivatives.

科学的研究の応用

®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

作用機序

The mechanism of action of ®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein function. Additionally, the carbamate group can interact with active sites in enzymes, potentially inhibiting their activity.

類似化合物との比較

Reactivity and Stability

- The Boc group in the target compound prevents unwanted amine oxidation or side reactions during synthesis, unlike cysteamine or NAC, which require additional stabilization .

生物活性

(R)-2-benzyl-2-n-bocamino-ethyl thiol is a thiol compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features a benzyl group, a tert-butoxycarbonyl (Boc) protected amine, and a thiol functional group. Its molecular structure can be represented as follows:

- Molecular Formula : CHNOS

- CAS Number : 1217604-63-1

The presence of the thiol group contributes to its reactivity and potential interactions with various biological targets.

Antioxidant Properties

Thiol compounds are known for their antioxidant properties, which can protect cells from oxidative stress. Studies have indicated that this compound may exhibit significant scavenging activity against free radicals, thus potentially playing a role in preventing cellular damage associated with various diseases.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promising results. In vitro studies demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, it was found to induce apoptosis in human hepatocellular carcinoma cells (HepG2), suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 4.5 | Induction of apoptosis |

| A549 | 6.0 | Cell cycle arrest |

| SW620 | 3.8 | Inhibition of proliferation |

The biological activity of this compound is largely attributed to its ability to interact with cellular targets through the thiol group. This interaction can lead to:

- Reduction of Disulfide Bonds : The thiol group can reduce disulfide bonds in proteins, altering their structure and function.

- Modulation of Enzyme Activity : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in cancer cells.

Study on HepG2 Cells

In a recent study, this compound was tested on HepG2 cells, where it was observed that treatment with the compound resulted in a significant increase in apoptotic cells compared to control groups. Flow cytometry analysis indicated that at concentrations as low as 0.625 µM, there was a notable rise in apoptosis rates.

Comparative Studies with Other Thiols

Comparative studies with other thiol compounds revealed that this compound exhibited superior anticancer activity against several tested cell lines. Its unique structural features contributed to enhanced binding affinity to target proteins involved in cancer progression.

Q & A

Q. How to track real-time thiol reactivity in biological systems?

- Methodological Answer : Use bromobimane probes for fluorescent labeling. Incubate the compound with bromobimane (10:1 molar ratio) in PBS; measure fluorescence (ex/em 380/480 nm). Validate specificity via competition assays with other thiols (e.g., glutathione) .

Data Analysis and Contradiction Management

- Statistical Tools : For correlation studies (e.g., thiol/disulfide ratios vs. experimental variables), use Pearson/Spearman tests with Bonferroni correction for multiple comparisons .

- Kinetic Modeling : Fit curing or oxidation data to Arrhenius or autocatalytic models using software like MATLAB or Origin. Report confidence intervals for rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。